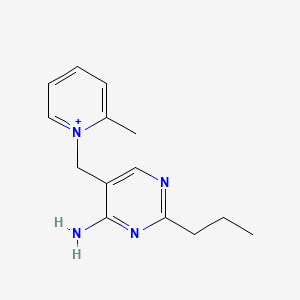
amprolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
amprolium is an organic compound primarily used as a coccidiostat in veterinary medicine, particularly in poultry. It is a thiamine analogue that blocks the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis and ultimately inhibiting the growth of these parasites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amprolium involves the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine. The nitrile is then reduced to the corresponding aminomethyl compound. Exhaustive methylation of the amine, followed by displacement of the activated quaternary nitrogen by bromide ion, affords the key intermediate. Finally, displacement of the halogen by α-picoline yields this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Amprolium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: The reduction of nitriles to aminomethyl compounds is a key step in its synthesis.
Substitution: The displacement of halogens by nucleophiles, such as α-picoline, is another critical reaction in its synthesis.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents may be used.
Reduction: Reducing agents like hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like α-picoline in the presence of a suitable leaving group.
Major Products
The major product formed from these reactions is this compound itself, with intermediates such as substituted pyrimidines and aminomethyl compounds .
科学的研究の応用
Amprolium has several scientific research applications:
Chemistry: Used as a model compound in studies of thiamine analogues and their interactions.
Biology: Studied for its effects on thiamine transport and metabolism in various organisms.
Medicine: Primarily used in veterinary medicine to treat coccidiosis in poultry and other animals
Industry: Used in the production of veterinary drugs and feed additives.
作用機序
Amprolium exerts its effects by mimicking thiamine and blocking the thiamine transporter of Eimeria species. This inhibition prevents the uptake of thiamine, which is essential for carbohydrate synthesis in these parasites. As a result, the parasites are unable to grow and reproduce, leading to their eventual death .
類似化合物との比較
Similar Compounds
Sulfonamides: Another class of anticoccidial drugs that inhibit folic acid synthesis.
Ionophores: Such as monensin and lasalocid, which disrupt ion transport across cell membranes.
Ethopabate: Inhibits the development of coccidia by interfering with folic acid metabolism
Uniqueness
Amprolium is unique in its mechanism of action as a thiamine analogue, which specifically targets the thiamine transporter of Eimeria species. This specificity reduces the likelihood of resistance development compared to other anticoccidial drugs .
特性
CAS番号 |
13082-85-4 |
|---|---|
分子式 |
C14H19N4+ |
分子量 |
243.33 g/mol |
IUPAC名 |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine |
InChI |
InChI=1S/C14H19N4/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17)/q+1 |
InChIキー |
IPZFPROOBOUEIG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |
正規SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |
Key on ui other cas no. |
13082-85-4 121-25-5 |
同義語 |
Amprol Amprolium Amprolium Chloride Amprolium Hydrochloride Anticoccid Chloride, Amprolium Hydrochloride, Amprolium Hydrochloride, Noé-Socopharm Némaprol Noé Socopharm Hydrochloride Noé-Socopharm Hydrochloride Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















